molecular formula C16H22BrNO B1344545 4-Benzyl-1-(2-bromobutanoyl)piperidine CAS No. 1119452-42-4

4-Benzyl-1-(2-bromobutanoyl)piperidine

Cat. No.: B1344545
CAS No.: 1119452-42-4
M. Wt: 324.26 g/mol
InChI Key: AHRXIRJITLECJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-(2-bromobutanoyl)piperidine is a useful research compound. Its molecular formula is C16H22BrNO and its molecular weight is 324.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyl-1-(2-bromobutanoyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-1-(2-bromobutanoyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-bromobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO/c1-2-15(17)16(19)18-10-8-14(9-11-18)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRXIRJITLECJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214309
Record name 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-42-4
Record name 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Benzyl-1-(2-bromobutanoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 4-Benzyl-1-(2-bromobutanoyl)piperidine, a novel amide with significant potential as a versatile intermediate in medicinal chemistry and drug discovery programs. The core of this molecule, the 4-benzylpiperidine scaffold, is a privileged structure in numerous pharmacologically active compounds.[1][2] The introduction of a reactive 2-bromobutanoyl group via a robust acylation protocol opens avenues for subsequent nucleophilic substitutions, enabling the construction of diverse molecular libraries for lead optimization. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the synthetic strategy, offering predictive insights into the compound's spectroscopic signature, and outlining a self-validating framework for ensuring product identity and purity.

Synthetic Strategy: The Nucleophilic Acyl Substitution

The synthesis of the target compound is achieved through a classic nucleophilic acyl substitution reaction. This cornerstone transformation in organic chemistry involves the acylation of a secondary amine, 4-benzylpiperidine, with a reactive acyl halide, 2-bromobutanoyl chloride.[3]

Reaction Scheme
Reaction scheme for the synthesis of 4-Benzyl-1-(2-bromobutanoyl)piperidine Caption: Synthesis of 4-Benzyl-1-(2-bromobutanoyl)piperidine from 4-benzylpiperidine and 2-bromobutanoyl chloride in the presence of a non-nucleophilic base.
Mechanistic Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-benzylpiperidine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2-bromobutanoyl chloride.[4][5] This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group. A non-nucleophilic base, such as triethylamine (TEA), is crucial. It serves as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct that is formed.[3][5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

G Reactants 4-Benzylpiperidine (Nucleophile) + 2-Bromobutanoyl Chloride (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate Formation Reactants->Tetrahedral_Intermediate Nucleophilic Attack Product_Formation Chloride Elimination & C=O Reformation Tetrahedral_Intermediate->Product_Formation Collapse of Intermediate Neutralization HCl Neutralization by Base (e.g., TEA) Product_Formation->Neutralization Byproduct Formation Final_Product 4-Benzyl-1-(2-bromobutanoyl)piperidine + Triethylammonium Chloride Neutralization->Final_Product Final Products

Caption: Nucleophilic Addition-Elimination Mechanism Workflow.

Reactant Properties & Handling

A thorough understanding of the starting materials is fundamental to experimental success and safety.

CompoundFormulaMolar Mass ( g/mol )Key Hazards
4-Benzylpiperidine C₁₂H₁₇N175.27Skin/eye irritant
2-Bromobutanoyl chloride C₄H₆BrClO185.45Corrosive, flammable, causes severe skin burns and eye damage[6][7]
Triethylamine (TEA) C₆H₁₅N101.19Flammable, toxic, corrosive
Dichloromethane (DCM) CH₂Cl₂84.93Suspected carcinogen, skin/eye irritant

Data sourced from[2][6][7][8].

Critical Safety Note: 2-Bromobutanoyl chloride is highly reactive and corrosive.[7] It reacts violently with water and nucleophiles. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a certified chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9][10]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 10 mmol scale synthesis and includes integrated validation checkpoints.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization s1 1. Setup: Inert atmosphere, dry glassware s2 2. Dissolve 4-benzylpiperidine & TEA in anhydrous DCM s1->s2 s3 3. Cool solution to 0°C (ice bath) s2->s3 s4 4. Add 2-bromobutanoyl chloride dropwise s3->s4 s5 5. Warm to RT, stir for 2-4 hours s4->s5 w1 6. Quench with H₂O, separate layers s5->w1 Reaction Complete w2 7. Wash organic layer (aq. HCl, NaHCO₃, brine) w1->w2 w3 8. Dry with Na₂SO₄, filter, concentrate w2->w3 w4 9. Purify via flash column chromatography w3->w4 c1 10. Obtain NMR (¹H, ¹³C) spectra w4->c1 Pure Product c2 11. Obtain IR spectrum c1->c2 c3 12. Obtain Mass Spectrum (e.g., ESI-MS) c2->c3

Caption: Overall Experimental Workflow.

Synthesis
  • Preparation: Assemble an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Reagent Addition: To the flask, add anhydrous dichloromethane (DCM, 40 mL). Using syringes, add 4-benzylpiperidine (1.75 g, 10 mmol) followed by triethylamine (1.53 mL, 11 mmol, 1.1 eq).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is critical to control the exothermic reaction.

  • Acylation: Add 2-bromobutanoyl chloride (1.85 g, 10 mmol, 1.0 eq) dropwise via syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).[11]

Workup and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove excess TEA, saturated aqueous NaHCO₃ (2 x 30 mL) to remove any remaining acid, and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Characterization: Confirming the Molecular Identity

Spectroscopic analysis is non-negotiable for verifying the structure and purity of the synthesized compound.[12] Due to the nature of the amide bond, hindered rotation around the C-N bond can lead to the appearance of rotamers, which may cause broadening or duplication of signals in NMR spectra at room temperature.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR is expected to show distinct signals for the benzyl, piperidine, and butanoyl moieties.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35 - 7.15m5HAr-H Aromatic protons of the benzyl group.
~ 4.60dd1H-CH(Br )-Methine proton alpha to bromine and the carbonyl, deshielded.
~ 4.20 - 3.80m2HPiperidine N-CH ₂ (axial)Axial protons on piperidine adjacent to the amide nitrogen, deshielded.
~ 3.00 - 2.50m2HPiperidine N-CH ₂ (equatorial)Equatorial protons on piperidine adjacent to the amide nitrogen.
~ 2.55d2HAr-CH ₂-Benzylic protons.
~ 2.10 - 1.85m2H-CH₂-CH ₂-CH(Br)-Methylene protons of the butanoyl chain.
~ 1.80 - 1.20m5HPiperidine ring protonsRemaining protons of the piperidine ring.
~ 1.05t3H-CHTerminal methyl group of the butanoyl chain.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the carbon framework.

Chemical Shift (δ, ppm)AssignmentRationale
~ 168C =OAmide carbonyl carbon.
~ 140Ar-C (quaternary)Quaternary aromatic carbon attached to the methylene bridge.
~ 129Ar-C HAromatic methine carbons.
~ 128Ar-C HAromatic methine carbons.
~ 126Ar-C HAromatic methine carbon.
~ 50-C H(Br)-Carbon bearing the bromine atom.
~ 46, 42Piperidine C H₂ (N-adjacent)Piperidine carbons adjacent to the nitrogen. May show two signals due to rotamers.[15]
~ 43Ar-C H₂-Benzylic carbon.
~ 37Piperidine C HPiperidine methine carbon at position 4.
~ 32Piperidine C H₂Remaining piperidine carbons.
~ 28-C H₂-CH₃Methylene carbon of the butanoyl chain.
~ 12-C H₃Terminal methyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2930StrongC-H stretch (aliphatic)
~ 1645StrongC=O stretch (amide)
~ 1450MediumC=C stretch (aromatic)
~ 1250StrongC-N stretch
~ 695StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For ESI-MS, the expected peak would be for the protonated molecule [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern for any fragment containing it, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

  • Molecular Formula: C₁₆H₂₂BrNO

  • Exact Mass: 323.09

  • Expected [M+H]⁺: 324.10 (for ⁷⁹Br) and 326.10 (for ⁸¹Br)

Conclusion

This guide has detailed a reliable and well-rationalized protocol for the synthesis of 4-Benzyl-1-(2-bromobutanoyl)piperidine. By adhering to the principles of nucleophilic acyl substitution and employing careful experimental technique, this valuable synthetic intermediate can be produced in high purity. The comprehensive characterization data provided serves as a benchmark for researchers to validate their results, ensuring the integrity of the material for subsequent applications in drug development and chemical biology. The safety protocols outlined are paramount and must be strictly followed to ensure a safe and successful experimental outcome.

References

  • National Center for Biotechnology Information. "2-Bromobutanoyl chloride" PubChem Compound Summary for CID 90734. [Link]

  • Pearson. An aqueous solution of a primary or secondary amine reacts with a.... [Link]

  • Save My Exams. Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). [Link]

  • Pace Analytical. Safety Data Sheet. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Save My Exams. Acylation Mechanism. [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

  • ChemSynthesis. 2-bromobutanoyl chloride. [Link]

  • Toppr. Reactions of Acyl halide. [Link]

  • Organic Chemistry Portal. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • NIST. 4-Benzylpiperidine. [Link]

Sources

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Benzyl-1-(2-bromobutanoyl)piperidine Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, frequently classified as a "privileged structure" due to its widespread presence in a multitude of pharmaceuticals and biologically active natural products.[1][2] Its six-membered heterocyclic structure, containing a nitrogen atom, offers a unique combination of conformational flexibility and chemical stability, allowing it to serve as a versatile scaffold for engaging with diverse biological targets.[3][4] Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, analgesic, antipsychotic, and anti-HIV properties.[5][6]

The 4-benzylpiperidine moiety, in particular, is a significant pharmacophore. The benzyl group provides a lipophilic region capable of hydrophobic interactions within receptor binding pockets, while the piperidine nitrogen acts as a key basic center, often crucial for salt formation and receptor engagement.[7] This guide focuses on the synthesis of a specific class of these derivatives: 4-benzyl-1-(2-bromobutanoyl)piperidines. The introduction of the 2-bromobutanoyl group at the piperidine nitrogen creates a reactive and stereochemically complex amide. The α-bromo functionality serves as a valuable synthetic handle, enabling further molecular elaboration through nucleophilic substitution reactions, making these compounds attractive intermediates for constructing extensive chemical libraries for drug screening.[8]

This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and critical insights into the characterization of these target molecules, designed for researchers and professionals in the field of drug development.

Core Synthetic Strategy: Nucleophilic Acyl Substitution

The principal pathway for synthesizing 4-benzyl-1-(2-bromobutanoyl)piperidine is the acylation of 4-benzylpiperidine with a suitable 2-bromobutanoyl electrophile. This reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[9]

The overall synthetic process can be logically divided into two primary stages:

  • Preparation of the Acylating Agent: Synthesis of 2-bromobutanoyl chloride or bromide from butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.[8][10]

  • Amide Bond Formation: The nucleophilic attack of the secondary amine of 4-benzylpiperidine on the carbonyl carbon of the 2-bromobutanoyl halide.[9]

G cluster_0 Stage 1: HVZ Reaction cluster_1 Stage 2: Acylation ButanoicAcid Butanoic Acid AcylBromide 2-Bromobutanoyl Bromide ButanoicAcid->AcylBromide 1. PBr₃, Br₂ 2. H₂O (workup) TargetMolecule 4-Benzyl-1-(2-bromobutanoyl)piperidine AcylBromide->TargetMolecule Base (e.g., Et₃N) DCM, 0°C to rt Benzylpiperidine 4-Benzylpiperidine Benzylpiperidine->TargetMolecule

Caption: Overall two-stage synthetic workflow.

Mechanistic Rationale

The key acylation step is initiated by the lone pair of electrons on the nitrogen atom of 4-benzylpiperidine, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromobutanoyl halide. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the halide ion (a good leaving group) and reforming the carbonyl double bond to yield the stable amide product.[9]

A non-nucleophilic organic base, such as triethylamine (Et₃N), is essential. It serves to neutralize the hydrohalic acid (e.g., HBr) generated during the reaction. Without this base, the acid would protonate the starting 4-benzylpiperidine, rendering it non-nucleophilic and halting the reaction.[11]

Sources

Methodological & Application

4-Benzyl-1-(2-bromobutanoyl)piperidine as a tool for chemical biology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Benzyl-1-(2-bromobutanoyl)piperidine

A Versatile Covalent Probe for Target Identification and Validation

Abstract

Covalent chemical probes are indispensable tools in chemical biology and drug discovery, enabling the identification and functional characterization of proteins in their native biological context.[1][2][3] These molecules typically consist of a ligand scaffold that directs the probe to a protein binding pocket and a reactive electrophilic "warhead" that forms a stable covalent bond with a nearby nucleophilic amino acid residue. This application note details the utility of 4-Benzyl-1-(2-bromobutanoyl)piperidine, a covalent probe designed for interrogating the proteome. We provide an in-depth analysis of its design rationale, mechanism of action, and step-by-step protocols for its application in protein labeling and chemoproteomic target discovery workflows.

Introduction to Covalent Probes

The landscape of drug discovery is continually evolving, with a significant challenge being the pursuit of "undruggable" targets—proteins that lack well-defined binding pockets amenable to traditional small-molecule inhibitors.[4][5] Targeted covalent inhibitors have emerged as a powerful strategy to overcome this limitation.[6] By forming a stable bond, covalent ligands can achieve high potency and prolonged duration of action, often targeting shallow pockets or transient binding sites.

Chemical probes built on this principle are instrumental for Activity-Based Protein Profiling (ABPP), a chemoproteomic strategy used to map reactive residues across the proteome.[5][7] 4-Benzyl-1-(2-bromobutanoyl)piperidine is a rationally designed probe that combines a privileged chemical scaffold with a well-characterized reactive group, making it a valuable tool for researchers aiming to discover novel protein targets and ligandable sites.

Probe Design and Chemical Properties

The design of 4-Benzyl-1-(2-bromobutanoyl)piperidine is bifurcated into two key functional components: the recognition scaffold and the reactive warhead.

  • The 4-Benzylpiperidine Scaffold: The piperidine ring is a ubiquitous motif in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous approved drugs.[8][9][10] The N-benzyl group provides a specific three-dimensional architecture and potential for cation-π or hydrophobic interactions within a protein's binding site, serving to guide the molecule and provide initial, non-covalent binding affinity.[10]

  • The α-Bromo Amide Warhead: The 2-bromobutanoyl group serves as the electrophilic warhead. The bromine atom positioned alpha to the carbonyl carbon creates a reactive electrophilic center susceptible to nucleophilic attack. α-halocarbonyls are a classic class of electrophiles used in chemical biology to target nucleophilic amino acid residues such as cysteine, lysine, and histidine through an SN2 reaction mechanism.[11]

Table 1: Physicochemical Properties of 4-Benzyl-1-(2-bromobutanoyl)piperidine

PropertyValue
Molecular Formula C₁₆H₂₂BrNO
Molecular Weight 324.26 g/mol
CAS Number 1354905-18-9[12]
Structure See Figure 1
Class Covalent Probe
Reactivity Targets nucleophilic amino acids (e.g., Cys, Lys, His)

Mechanism of Covalent Modification

The utility of 4-Benzyl-1-(2-bromobutanoyl)piperidine as a chemical probe is predicated on its ability to form a stable covalent adduct with its protein target. The process begins with the non-covalent docking of the probe into a binding pocket, driven by interactions involving the benzylpiperidine scaffold. Once optimally positioned, a suitably oriented nucleophilic residue on the protein attacks the electrophilic carbon atom bearing the bromine. This proceeds via a bimolecular nucleophilic substitution (SN2) reaction, resulting in the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond. The high nucleophilicity of the cysteine thiol group makes it a particularly favorable target.[7]

G cluster_start probe Probe 4-Benzyl-1-(2-bromobutanoyl)piperidine intermediate SN2 Transition State [S--C--Br] probe->intermediate 1. Non-covalent Binding 2. Nucleophilic Attack protein Target Protein (with nucleophilic Cys-SH) protein->intermediate 1. Non-covalent Binding 2. Nucleophilic Attack product Covalently Modified Protein intermediate->product 3. Bond Formation bromide Bromide Ion (Br-) Leaving Group intermediate->bromide 4. Leaving Group Displacement

Caption: Mechanism of covalent protein modification by the probe.

Applications in Chemical Biology

This probe is a versatile tool for several key applications in modern chemical biology and drug discovery.

  • Activity-Based Protein Profiling (ABPP): The probe can be used in a competitive or direct labeling ABPP workflow to identify proteins with reactive, ligandable residues. This is particularly useful for discovering novel targets or understanding the functional state of enzyme families.[7][11]

  • Target Identification and Validation: When a bioactive molecule with an unknown mechanism is discovered, a covalent probe based on its scaffold can be synthesized to "fish" for its protein targets from a complex biological sample. Identifying the proteins covalently labeled by 4-Benzyl-1-(2-bromobutanoyl)piperidine can reveal its cellular interactome.

  • Fragment-Based Ligand Discovery (FBLD): The probe can be considered a reactive fragment. Screening it against a protein of interest or the entire proteome can reveal previously unknown "cryptic" binding pockets.[4] The covalent nature of the interaction allows for the capture and identification of even weak fragment binding events.

G start Biological Sample (e.g., Cell Lysate, Live Cells) step1 Incubate with Probe (Probe contains alkyne handle for click chemistry) start->step1 step2 Lysis & Biotin-Azide Click Reaction step1->step2 step3 Enrichment of Labeled Proteins (Streptavidin Affinity Chromatography) step2->step3 step4 On-Bead Proteolytic Digestion (e.g., Trypsin) step3->step4 step5 LC-MS/MS Analysis step4->step5 end Data Analysis & Target Identification step5->end

Caption: Chemoproteomic workflow for target identification.

Experimental Protocols

Author's Note: The following protocols are designed as a template. Optimal conditions (incubation time, probe concentration, etc.) should be determined empirically for each biological system. For robust target identification, it is crucial to use a version of the probe that incorporates a bioorthogonal handle (e.g., a terminal alkyne) for downstream enrichment.

Protocol 1: In Vitro Labeling of a Purified Protein

Objective: To confirm the covalent modification of a purified protein of interest by 4-Benzyl-1-(2-bromobutanoyl)piperidine.

Materials:

  • Purified protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.4)

  • 4-Benzyl-1-(2-bromobutanoyl)piperidine (stock solution in DMSO)

  • Inactive control probe (e.g., 4-Benzyl-1-butanoylpiperidine)

  • SDS-PAGE loading buffer

  • Coomassie stain or fluorescent protein stain

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reactions containing the purified protein at a final concentration of 1-5 µM.

  • Probe Addition: Add the covalent probe from the DMSO stock to a final concentration of 10-50 µM. As a negative control, add an equivalent volume of DMSO. As a specificity control, add the inactive control probe at the same concentration.

    • Rationale: The excess probe ensures the reaction proceeds efficiently. The inactive control is critical to ensure that any observed effect is due to the covalent reaction and not just non-covalent binding.[13]

  • Incubation: Incubate the reactions at room temperature or 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding 4X SDS-PAGE loading buffer containing a reducing agent like DTT or β-mercaptoethanol.

  • Analysis by SDS-PAGE: Denature the samples by heating at 95°C for 5 minutes. Resolve the proteins on an SDS-PAGE gel.

  • Visualization: Stain the gel with Coomassie Blue. Covalent labeling can sometimes be detected by a slight shift in the molecular weight of the protein band.

  • (Optional) Analysis by Mass Spectrometry: For definitive confirmation, the protein band can be excised, digested with trypsin, and analyzed by LC-MS/MS to identify the specific peptide and residue modified by the probe. The expected mass shift corresponds to the addition of the probe minus the bromine atom.

Protocol 2: Target Identification in Cell Lysate

Objective: To identify the protein targets of 4-Benzyl-1-(2-bromobutanoyl)piperidine from a complex proteome. (This protocol assumes an alkyne-tagged version of the probe is used).

Materials:

  • Cultured cells or tissue sample

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Alkyne-tagged 4-Benzyl-1-(2-bromobutanoyl)piperidine

  • Click chemistry reagents: Azide-biotin tag, CuSO₄, TBTA ligand, TCEP

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Ammonium bicarbonate

  • DTT and Iodoacetamide

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Lysate Preparation: Harvest cells and lyse them using mechanical disruption (e.g., sonication) in ice-cold lysis buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA or Bradford assay.

  • Proteome Labeling: Dilute the proteome to 1-2 mg/mL. Add the alkyne-probe to a final concentration of 1-10 µM. Incubate for 1 hour at room temperature.

    • Rationale: Labeling in the complex proteome allows the probe to interact with targets in a more biologically relevant context.

  • Click Reaction: Add the click chemistry reagents to the labeled lysate: Azide-biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Incubate for 1 hour at room temperature to attach the biotin handle to the probe-labeled proteins.

  • Enrichment: Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A typical wash series is: 1% SDS in PBS, 0.5% SDS in PBS, and finally several washes with PBS alone.

    • Rationale: Stringent washing is critical for reducing background and increasing the confidence of identified targets.

  • On-Bead Digestion: Resuspend the beads in ammonium bicarbonate buffer. Reduce the proteins with DTT (10 mM, 30 min at 56°C) and alkylate with iodoacetamide (20 mM, 30 min at RT in the dark). Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • Sample Preparation for MS: Collect the supernatant containing the peptides. Acidify with formic acid and desalt using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database. Potential targets are identified as proteins that are significantly enriched in the probe-treated sample compared to a DMSO-treated control.

References

  • Activatable covalent labeling probes: design, mechanism, and biological applications - Chemical Society Reviews (RSC Publishing).
  • Exploiting Covalent Chemical Labeling with Self-Labeling Proteins - Annual Reviews.
  • Chemical biology tools for protein labelling: insights into cell–cell communication - PMC.
  • Covalent Inhibitor Criteria - the Chemical Probes Portal.
  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine | Chemical Reviews.
  • Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies - PubMed.
  • An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - ChemRxiv.
  • Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00222D.
  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine. - National Genomics Data Center (CNCB-NGDC).
  • Integrated Covalent Drug Design Workflow Using Site Identification by Ligand Competitive Saturation - PubMed.
  • Convenient method to assess chemical modification of protein thiols by electrophilic metals.
  • Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems | Journal of the American Chemical Society.
  • 4-Benzylpiperidine - Wikipedia.
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.
  • Approaches to covalent protein modification in chemical biology and... - ResearchGate.
  • Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities.
  • Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery - NIH.
  • Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents | Request PDF - ResearchGate.
  • 4-Benzylpiperidine synthesis - ChemicalBook.
  • The Role of Piperidine Derivatives in Neurological Drug Discovery.
  • 4-Benzyl-1-(2-bromobutanoyl)piperidine | C16H22BrNO | CID 25219771 - PubChem.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed.
  • 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods.
  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed.
  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - MDPI.
  • 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia.
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC.

Sources

Application Notes and Protocols: 4-Benzyl-1-(2-bromobutanoyl)piperidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Covalent Modulators in Neuroscience

The landscape of neuroscience drug discovery is continually evolving, with a pressing need for novel chemical probes to dissect complex signaling pathways and validate new therapeutic targets. Within this context, 4-Benzyl-1-(2-bromobutanoyl)piperidine emerges as a compound of significant interest. Its chemical architecture, featuring a 4-benzylpiperidine core and a reactive α-bromobutanoyl "warhead," positions it as a potential covalent inhibitor.[1][2] Covalent inhibitors, which form a stable bond with their target protein, offer distinct advantages, including prolonged duration of action and the ability to target shallow binding pockets that are often intractable to traditional reversible inhibitors.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical applications and detailed experimental protocols for utilizing 4-Benzyl-1-(2-bromobutanoyl)piperidine in neuroscience research.

The 4-benzylpiperidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, known for its ability to cross the blood-brain barrier and interact with various neurotransmitter systems.[4][5] Derivatives of this core structure have been investigated for a range of neurological and psychiatric conditions.[6][7][8][9][10] The addition of the 2-bromobutanoyl group introduces an electrophilic center, primed to react with nucleophilic amino acid residues such as cysteine or serine within a protein's binding site.[11][12][13] This covalent modification can lead to potent and sustained inhibition of the target protein's function.

These application notes will explore the hypothetical application of 4-Benzyl-1-(2-bromobutanoyl)piperidine as a covalent inhibitor of a kinase implicated in neurodegenerative disease, providing a framework for its experimental validation.

Chemical Profile and Handling

PropertyValueSource
IUPAC Name 4-Benzyl-1-(2-bromobutanoyl)piperidinePubChem[14]
Molecular Formula C16H22BrNOPubChem[14]
Molecular Weight 324.26 g/mol PubChem[14]
Appearance Predicted: Colorless to pale yellow oil or solid-
Solubility Predicted: Soluble in organic solvents (DMSO, Ethanol)-
Storage Store at -20°C, protect from light and moistureStandard practice for reactive compounds

Safety Precautions: 4-Benzyl-1-(2-bromobutanoyl)piperidine is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hypothetical Application: Covalent Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2)

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. The hyperactivity of the LRRK2 kinase is a key pathological event, making it a prime target for therapeutic intervention. We hypothesize that 4-Benzyl-1-(2-bromobutanoyl)piperidine can act as a covalent inhibitor of LRRK2 by targeting a non-catalytic cysteine residue near the ATP-binding pocket.

Proposed Mechanism of Action

The proposed mechanism involves a two-step process. First, the 4-benzylpiperidine moiety directs the molecule to the LRRK2 active site through non-covalent interactions. Once optimally positioned, the electrophilic carbon of the 2-bromobutanoyl group undergoes a nucleophilic attack by the thiol group of a nearby cysteine residue, forming a stable covalent bond and irreversibly inhibiting the kinase.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Compound 4-Benzyl-1-(2-bromobutanoyl)piperidine LRRK2_Active_Site LRRK2 Active Site (with Cysteine) Compound->LRRK2_Active_Site Non-covalent interactions Covalently_Bound_Complex Covalently Modified LRRK2 (Inactive) LRRK2_Active_Site->Covalently_Bound_Complex Nucleophilic attack by Cysteine thiol

Figure 1: Proposed two-step mechanism of covalent inhibition of LRRK2.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the efficacy and mechanism of action of 4-Benzyl-1-(2-bromobutanoyl)piperidine as a covalent inhibitor of LRRK2.

Protocol 1: In Vitro LRRK2 Kinase Assay

This protocol aims to determine the inhibitory potency (IC₅₀) of 4-Benzyl-1-(2-bromobutanoyl)piperidine against recombinant LRRK2.

Materials:

  • Recombinant human LRRK2 (wild-type and G2019S mutant)

  • LRRKtide peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 4-Benzyl-1-(2-bromobutanoyl)piperidine (stock solution in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of 4-Benzyl-1-(2-bromobutanoyl)piperidine in kinase buffer. The final concentration should range from 1 nM to 100 µM. Include a DMSO-only control.

  • In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Add 2.5 µL of recombinant LRRK2 (final concentration ~5 nM) to each well.

  • Incubate for 30 minutes at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding 5 µL of a solution containing LRRKtide substrate (final concentration ~200 µM) and ATP (at the Kₘ concentration for LRRK2).

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: A dose-dependent decrease in LRRK2 activity is expected. A low nanomolar to micromolar IC₅₀ value would indicate potent inhibition.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Formation

This protocol directly assesses the covalent binding of 4-Benzyl-1-(2-bromobutanoyl)piperidine to LRRK2.

Materials:

  • Recombinant human LRRK2

  • 4-Benzyl-1-(2-bromobutanoyl)piperidine

  • Incubation buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Desalting column (e.g., C4 ZipTip)

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubate recombinant LRRK2 (1-5 µM) with a 5-fold molar excess of 4-Benzyl-1-(2-bromobutanoyl)piperidine in incubation buffer for 2 hours at room temperature. Include a control sample with DMSO.

  • Remove excess, unbound compound using a desalting column.

  • Analyze the intact protein samples by mass spectrometry.

  • Compare the mass spectra of the treated and untreated LRRK2.

Expected Outcome: A mass shift corresponding to the molecular weight of 4-Benzyl-1-(2-bromobutanoyl)piperidine (324.26 Da) minus HBr (80.91 Da), resulting in an expected adduct mass of +243.35 Da, will confirm covalent modification.

G Start Incubate LRRK2 with 4-Benzyl-1-(2-bromobutanoyl)piperidine Desalt Remove unbound compound (Desalting column) Start->Desalt MS Intact Protein Mass Spectrometry Desalt->MS Analysis Compare mass spectra (Treated vs. Untreated) MS->Analysis Result Confirm mass shift of +243.35 Da Analysis->Result

Figure 2: Workflow for confirming covalent adduct formation via mass spectrometry.

Protocol 3: Cellular Target Engagement Assay

This protocol assesses the ability of 4-Benzyl-1-(2-bromobutanoyl)piperidine to engage LRRK2 in a cellular context.

Materials:

  • Human cell line overexpressing LRRK2 (e.g., HEK293T)

  • 4-Benzyl-1-(2-bromobutanoyl)piperidine

  • Cell lysis buffer

  • Broad-spectrum kinase inhibitor with a clickable tag (e.g., alkyne-functionalized)

  • Click chemistry reagents (azide-biotin, copper catalyst, ligands)

  • Streptavidin beads

  • SDS-PAGE and Western blotting reagents

  • Anti-LRRK2 antibody

Procedure:

  • Treat cells with varying concentrations of 4-Benzyl-1-(2-bromobutanoyl)piperidine for 2-4 hours. Include a DMSO control.

  • Lyse the cells and incubate the lysates with the clickable kinase probe.

  • Perform a click reaction to attach a biotin tag to the probe.

  • Capture probe-bound proteins using streptavidin beads.

  • Elute the captured proteins and analyze by Western blotting using an anti-LRRK2 antibody.

Expected Outcome: Pre-treatment with 4-Benzyl-1-(2-bromobutanoyl)piperidine should prevent the binding of the clickable probe to LRRK2 in a dose-dependent manner, resulting in a decreased LRRK2 signal in the pull-down fraction. This indicates that the compound is occupying the LRRK2 active site in living cells.

Conclusion and Future Directions

4-Benzyl-1-(2-bromobutanoyl)piperidine represents a promising chemical scaffold for the development of novel covalent probes and potential therapeutics in neuroscience. The protocols outlined in this document provide a robust framework for investigating its activity as a covalent inhibitor of a key disease-relevant target such as LRRK2. Successful validation of its on-target activity and cellular engagement would pave the way for further preclinical development, including studies on its selectivity, pharmacokinetic properties, and efficacy in animal models of neurodegenerative disease. The principles and methodologies described herein are broadly applicable to the study of other potential covalent modulators in the ongoing quest for effective treatments for neurological disorders.

References

  • Jadhav, S. A., et al. (2023). An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors. Pharmaceuticals. Available at: [Link]

  • Zhang, T., et al. (2022). Recent Advances in Covalent Drug Discovery. Molecules. Available at: [Link]

  • Tuley, A., & Fast, W. (2018). The taxonomy of covalent inhibitors. Current Opinion in Chemical Biology. Available at: [Link]

  • Wikipedia. (2023). 4-Benzylpiperidine. Available at: [Link]

  • Genentech. (2026). Genentech's Fenebrutinib Is the First Investigational Medicine in Over a Decade That Reduces Disability Progression in Primary Progressive Multiple Sclerosis (PPMS). Genentech News Release.
  • The Unprofessional Biochemist. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. Available at: [Link]

  • PubChem. 4-Benzyl-1-(2-bromobutanoyl)piperidine. Available at: [Link]

  • JoVE. (2023). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Journal of Visualized Experiments. Available at: [Link]

  • Jagatheesan, R., et al. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges.
  • Verkariya, P. S., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Available at: [Link]

  • MDPI. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

  • Dutta, A. K., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available at: [Link]

  • Banoo, R., et al. (2022). Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors. Drug Development Research. Available at: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]

  • Khan Academy. Alpha-substitution of carboxylic acids. Available at: [Link]

  • Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Available at: [Link]

Sources

enzyme inhibition assay protocol using 4-Benzyl-1-(2-bromobutanoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for characterizing 4-Benzyl-1-(2-bromobutanoyl)piperidine as an enzyme inhibitor. Structurally, this compound features a 2-bromobutanoyl warhead attached to a 4-benzylpiperidine scaffold.[1][2]

Scientific Context: The presence of the


-haloamide (2-bromoamide) moiety classifies this molecule as an electrophilic covalent inhibitor . Unlike reversible inhibitors, which exist in rapid equilibrium with the target, this compound is designed to undergo a nucleophilic substitution (

) reaction with a nucleophilic residue (typically a Cysteine thiol or Serine hydroxyl) within the enzyme's active site.[1]

Critical Directive: Traditional IC


 values are kinetic artifacts  for covalent inhibitors because the potency depends on incubation time. Therefore, this protocol focuses on determining the true constants of covalent inhibition: 

(affinity of the initial non-covalent complex) and

(rate of covalent bond formation).[3]

Mechanism of Action

The inhibition proceeds via a two-step mechanism.[4] First, the 4-benzylpiperidine moiety directs the molecule to the active site (molecular recognition), forming a reversible complex (


).[1] Second, the nucleophilic enzyme residue attacks the 

-carbon of the bromobutanoyl group, displacing the bromide ion and forming an irreversible covalent adduct (

).
Visualization: Reaction Pathway

InhibitorMechanism Enzyme Free Enzyme (E-SH) Complex Reversible Complex (E·I) Enzyme->Complex k_on Inhibitor Inhibitor (I) (4-Benzyl-1-(2-bromobutanoyl)piperidine) Inhibitor->Complex Complex->Enzyme k_off Adduct Covalent Adduct (E-I) Complex->Adduct k_inact (Alkylation) LeavingGroup Leaving Group (Br-) Complex->LeavingGroup

Figure 1: Two-step mechanism of covalent inhibition. The initial binding (


) is driven by the piperidine scaffold, followed by the irreversible alkylation step (

).[1]

Materials & Preparation

Reagent Handling
  • Test Compound: 4-Benzyl-1-(2-bromobutanoyl)piperidine (MW ~324.26 g/mol ).[1][2]

    • Solubility: Dissolve in 100% DMSO to create a 10 mM stock.

    • Stability Warning:

      
      -bromoamides are susceptible to hydrolysis at high pH. Store stock solutions at -20°C and limit freeze-thaw cycles.
      
  • Buffer System:

    • Crucial Constraint: Avoid high concentrations of nucleophilic additives (e.g., DTT,

      
      -mercaptoethanol) in the assay buffer.[1] These reagents will react with the bromobutanoyl warhead, consuming the inhibitor before it reaches the enzyme (Assay Interference).
      
    • Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent if needed, as it is less nucleophilic toward alkyl halides than thiols.[1]

Enzyme & Substrate[5]
  • Target: Cysteine Protease (e.g., Papain, Cathepsin B) or Serine Hydrolase.[1]

  • Substrate: Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for cysteine proteases).[1]

Experimental Protocol: Determination of

This protocol uses the continuous method (progress curve analysis), which is superior to endpoint assays for capturing fast-acting covalent inhibitors.[1]

Assay Workflow Visualization

AssayWorkflow Prep 1. Preparation Dilute Enzyme in Buffer (No Substrate yet) AddInhibitor 2. Inhibitor Addition Add 4-Benzyl-1-(2-bromobutanoyl)piperidine (Varying Conc: 0, 0.1x to 10x est. Ki) Prep->AddInhibitor Trigger 3. Reaction Trigger Add Substrate immediately AddInhibitor->Trigger Read 4. Kinetic Read Measure RFU every 30s for 60 mins Trigger->Read

Figure 2: Continuous assay workflow. Note that unlike pre-incubation assays, the reaction is triggered immediately to observe the transition from initial velocity to zero velocity.

Step-by-Step Procedure
  • Plate Setup: Use a black 384-well non-binding surface (NBS) plate.

  • Inhibitor Dilution: Prepare a 2-fold serial dilution of the inhibitor in assay buffer (keeping DMSO constant, e.g., 1%). Range: 0 nM to 10

    
    M (depending on potency).
    
  • Enzyme Addition: Add enzyme solution to the wells.

  • Substrate Trigger: Immediately add the fluorogenic substrate (

    
    ) to initiate the reaction.
    
  • Detection: Monitor fluorescence (Ex/Em specific to fluorophore) continuously for 60–90 minutes at 25°C or 37°C.

Data Analysis Logic

In the presence of a covalent inhibitor, the product formation slows down over time as the enzyme pool is depleted. The progress curve (Product vs. Time) follows the equation:


[1]

Where:

  • 
     = Initial velocity (before significant inactivation).
    
  • 
     = Observed rate constant of inactivation at a specific inhibitor concentration 
    
    
    
    .[1]

Workflow for Calculation:

  • Fit the raw fluorescence data of each well to the equation above to extract

    
     for each inhibitor concentration.
    
  • Plot

    
     (y-axis) vs. Inhibitor Concentration 
    
    
    
    (x-axis).[1]
  • Fit this secondary plot to the hyperbolic equation:


[1]
ParameterDefinitionBiological Significance

Dissociation constantAffinity of the reversible recognition step (driven by the benzyl-piperidine core).

Max inactivation rateReactivity of the bromobutanoyl warhead.

Efficiency constantThe "speed limit" of the inhibitor. The gold standard metric for covalent drugs.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the data is trustworthy (E-E-A-T), you must run these specific controls:

The "No-Enzyme" Control

Run the inhibitor + substrate (without enzyme).

  • Purpose: To check if the inhibitor is fluorescent or quenches the fluorophore.

  • Expectation: Flat line (background signal).[1]

The "Scavenger" Check

If the assay requires DTT, compare


 (at a fixed time point) with 1 mM DTT vs. 0.1 mM DTT.
  • Risk: If potency drops significantly at high DTT, the bromobutanoyl group is alkylating the DTT.

  • Solution: Switch to TCEP or minimize incubation time.

Jump-Dilution Experiment (Irreversibility Check)
  • Incubate Enzyme + Inhibitor at

    
     for 1 hour.
    
  • Dilute the mixture 100-fold into buffer containing substrate.

  • Measure activity recovery.

  • Result: If activity does not recover, the inhibition is covalent/irreversible. If it recovers, the compound is a tight-binding reversible inhibitor.

References

  • Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (The authoritative text on

    
     methodology). [1]
    
  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery, 10, 307–317.[1] (Foundational review on the design of covalent warheads like

    
    -haloamides). 
    
  • Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] (Context on assay interference by reactive electrophiles).

  • Strelow, J. M. (2017).[1] "A Perspective on the Kinetics of Covalent and Irreversible Inhibition." SLAS Discovery, 22(1), 5-20.[1] (Detailed mathematical models for covalent inhibition).

Sources

Troubleshooting & Optimization

optimizing working concentration of 4-Benzyl-1-(2-bromobutanoyl)piperidine for cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-Benzyl-1-(2-bromobutanoyl)piperidine (Alpha-Bromoamide Electrophile)

Technical Overview & Mechanism

Welcome to the technical support hub for 4-Benzyl-1-(2-bromobutanoyl)piperidine . To optimize your working concentration, you must first understand the chemical behavior of this probe.[1]

This molecule is not a standard reversible inhibitor; it is a Targeted Covalent Inhibitor (TCI) or electrophilic fragment.

  • The Warhead: The 2-bromobutanoyl moiety contains a reactive alpha-bromoamide. This is an electrophile that reacts primarily with nucleophilic cysteine residues on your target protein via nucleophilic substitution (

    
    ).[1]
    
  • The Scaffold: The benzyl-piperidine core provides the non-covalent binding affinity (

    
    ) that directs the molecule to the specific binding pocket before the reaction occurs.[1]
    

The Optimization Challenge: Because this is a covalent modifier, potency is time-dependent . A concentration that shows no effect at 1 hour may be fully inhibitory (or toxic) at 24 hours. Your goal is to find the "Therapeutic Window" where the rate of specific target inactivation (


) is significantly faster than the rate of non-specific protein alkylation (toxicity) or hydrolysis.[1]
Module 1: Stability & Solubility (The "Pre-Flight" Check)

Issue: Alpha-bromoamides are chemically reactive. They can hydrolyze in aqueous media or react with serum proteins (albumin/glutathione) before entering the cell, leading to false negatives.[1]

Protocol A: Media Stability Profiling

Before treating cells, confirm the molecule survives in your specific media.[1]

  • Preparation: Spike the compound (e.g., 10 µM) into two tubes:

    • Tube A: PBS only.

    • Tube B: Complete Cell Culture Media (with 10% FBS).[1]

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Analysis: Analyze via LC-MS.

    • Pass Criteria: >80% parent compound remains intact at T=4h.[1]

    • Failure:[1] If the compound disappears in Tube B but not Tube A, it is reacting with serum components.[1] Action: Reduce FBS to 1% or switch to serum-free media for the pulse duration.

Protocol B: Solubility Limit (Nephelometry Substitute)
  • Prepare a 200x stock in DMSO.[1]

  • Dilute stepwise into culture media (e.g., 100, 50, 25, 12.5 µM).

  • Incubate for 1 hour at 37°C.

  • Check: Inspect under 20x microscopy for crystal formation.

    • Rule: Your Max Working Concentration must be 2x lower than the point of visible precipitation.[1]

Module 2: Defining the Ceiling (Cytotoxicity)

Issue: Electrophiles can cause "off-target" toxicity by alkylating essential cellular chaperones.[1] You must define the concentration where non-specific death begins.[1]

Experimental Workflow: The Toxicity Threshold (

)
ParameterSpecification
Assay Type ATP-based viability (e.g., CellTiter-Glo) or MTT
Duration Match your intended functional assay time (e.g., 24h or 48h)
Concentration Range 8-point log scale (e.g., 100 µM down to 0.1 µM)
Control DMSO vehicle (must be <0.5% v/v final)

Interpretation:

  • Calculate the

    
     (Toxic Concentration 50%).[1]
    
  • The Ceiling: Your functional assays should never exceed 1/5th of the

    
     . If 
    
    
    
    is 50 µM, do not exceed 10 µM in functional assays.[1]
Module 3: Defining the Floor (Potency & Kinetics)

Issue: For covalent inhibitors,


 is a moving target. It decreases as incubation time increases.[1][2] You need to measure the Time-Dependent Shift .
Protocol: The

Shift Assay
  • Plate cells in two identical 96-well plates.

  • Treat both plates with a dose-response curve (e.g., 10 µM to 1 nM).

  • Plate 1: Terminate assay (measure activity/Western blot) at 1 hour .

  • Plate 2: Terminate assay at 24 hours .

Decision Logic:

  • Scenario A (Ideal):

    
     at 24h is >10x lower than at 1h.[1] This confirms covalent accumulation.
    
  • Scenario B (Reversible):

    
     is identical at 1h and 24h. The bromine is likely not reacting (acting as a reversible binder).[1]
    
  • Scenario C (Unstable): Potency is worse at 24h.[1] The compound is degrading in media.[1][3]

Visualizing the Optimization Logic

OptimizationWorkflow Start Start Optimization Solubility 1. Solubility Check (Microscopy) Start->Solubility Stability 2. Media Stability (LC-MS / Activity) Solubility->Stability No Precip. Stability->Stability Unstable? Reduce FBS Tox 3. Cytotoxicity (TC50) (CellTiter-Glo) Stability->Tox Stable >4h Potency 4. Time-Dependent IC50 (1h vs 24h) Tox->Potency Define Ceiling Decision Calculate Therapeutic Index (TC50 / IC50_24h) Potency->Decision Good Proceed to Assay (Use IC90 conc) Decision->Good Index > 10x Bad Redesign Scaffold (Improve Selectivity) Decision->Bad Index < 2x

Figure 1: Step-by-step logic for determining the optimal working concentration of an electrophilic probe.

Troubleshooting & FAQ

Q1: My compound precipitates immediately when added to the media, even at low concentrations.

  • Cause: The "Crash Effect."[1] Adding 100% DMSO stock directly to aqueous media causes rapid local precipitation before dispersion.[1]

  • Solution: Perform an intermediate dilution . Dilute your 10 mM DMSO stock into PBS to make a 100 µM "working stock" (ensure the DMSO % is still high enough to keep it soluble, or use a carrier like BSA). Then, add this working stock to the cells. Alternatively, add the DMSO stock to the media while vortexing rapidly.[1]

Q2: I see strong inhibition at 10 µM, but the cells look rounded and detach.

  • Diagnosis: Non-specific alkylation of cytoskeletal proteins (actin/tubulin) or stress response.[1]

  • Test: Run a "Washout Experiment." Treat cells with 10 µM for only 1 hour, then wash 3x with PBS and replace with fresh drug-free media.[1] Incubate for 24h.

    • If cells recover: The inhibition was reversible or toxicity was driven by sustained exposure.[1]

    • If cells die/stay inhibited: The effect was rapid and irreversible (covalent).[1] You likely need to lower the concentration and rely on the cumulative covalent effect over time.[1]

Q3: The compound works in buffer (biochemical assay) but fails in cells.

  • Cause: The "Glutathione Sponge."[1] Intracellular glutathione (GSH) concentrations are high (1-10 mM). Your alpha-bromoamide might be reacting with GSH before reaching the target.

  • Solution: This is an intrinsic property of the warhead.[1] You may need to increase concentration to saturate the GSH sink (risky for toxicity) or, more effectively, switch to a less reactive warhead (e.g., acrylamide) in future synthesis.[1]

Q4: How do I prove the binding is covalent in the cell?

  • Protocol: Perform a Western blot for your target protein.[1] If the inhibitor is covalent, the molecular weight of the target may shift slightly (MW of protein + MW of inhibitor).[1] More definitively, use a Competition Probe . Pre-treat with your compound, then add a generic rhodamine-tagged alpha-bromoamide. If your compound bound covalently, the fluorescent probe cannot bind, and the band disappears (loss of signal).[1]

Summary of Recommendations
ParameterRecommended Value / Action
Stock Solvent DMSO (Store at -20°C, avoid freeze-thaw)
Max DMSO in Assay 0.5% (v/v)
Starting Range 0.1 µM to 50 µM
Serum (FBS) Use 1-5% if stability is poor; 10% if stable.
Incubation Time Minimum 4-6 hours for covalent bond formation.
References
  • Singh, J., et al. "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Baell, J. B., & Holloway, G. A. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry 53.7 (2010): 2719-2740. Link

  • Lanning, B. R., et al. "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology 10, 760–767 (2014).[1] Link

  • Flow Cytometry and Cell Viability Protocols. NCBI Bookshelf (National Institutes of Health).[1]Link

Sources

Technical Support Center: Purification & Stability of 4-Benzyl-1-(2-bromobutanoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2BBP-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are likely encountering difficulties purifying 4-Benzyl-1-(2-bromobutanoyl)piperidine due to three converging physicochemical factors:

  • The "Ghost" Impurity: Spontaneous dehydrohalogenation (elimination) on solid supports.

  • The Polarity Trap: Incomplete removal of the 4-benzylpiperidine starting material, which co-elutes or streaks on silica.

  • The Rotamer Illusion: NMR/HPLC signals appearing as doublets or broad peaks, mimicking impurities.

This guide provides a self-validating purification workflow designed to bypass these failure modes.

Module 1: The "Ghost" Impurity (Chemical Stability)

Symptom: The compound is pure by TLC before the column, but fractions turn yellow/brown, and NMR shows a new set of alkene signals (


 6.0–7.0 ppm).

Root Cause: The


-bromoamide moiety is susceptible to E2 elimination  (dehydrobromination). While amides are generally stable, the 2-bromobutanoyl group has an acidic proton at the 

-position. Basic impurities (residual

from synthesis) or even the slightly acidic/active surface of silica gel can catalyze the loss of HBr, generating the conjugated

-unsaturated amide (crotonamide derivative).
Mechanism of Degradation

Elimination SM Target Molecule (alpha-Bromoamide) Transition Transition State (Base/Silica Interaction) SM->Transition - H+ (alpha-proton) Product Impurity (alpha,beta-Unsaturated Amide) Transition->Product Elimination HBr HBr (Acid) Transition->HBr

Figure 1: The E2 elimination pathway catalyzed by active surfaces or bases.

Prevention Protocol:

  • Avoid Basic Modifiers: Do NOT use Triethylamine (TEA) or Ammonia in your mobile phase. While common for piperidines, TEA will rapidly degrade this specific

    
    -bromo product.
    
  • Neutralize Silica: If your silica is highly acidic (pH < 5), pre-wash the column with 1% TEA in Hexanes, then flush with 5 column volumes of pure solvent to remove free amine before loading your sample.

  • Thermal Control: Never rotary evaporate the fractions above 35°C.

Module 2: The Self-Validating Purification Workflow

Symptom: "Streaking" on TLC and difficulty separating the product from unreacted 4-benzylpiperidine.

Technical Insight: Attempting to separate the amine starting material (SM) from the amide product on silica is inefficient because the amine "drags." The most robust separation relies on switchable polarity (Acid/Base extraction) before chromatography.

The "Acid Wash" Protocol

This method exploits the basicity of the piperidine SM (


) versus the neutrality of the amide product.
ComponentCharacterBehavior in 1M HClLocation
Product Neutral AmideRemains NeutralOrganic Layer
SM (4-Benzylpiperidine) Secondary AmineProtonates (

)
Aqueous Layer
Byproduct (Acid) 2-Bromobutyric acidRemains Neutral/AcidicOrganic Layer*

*Note: Any hydrolyzed acid byproduct can be removed by a subsequent saturated


 wash.
Step-by-Step Workflow

Purification Start Crude Reaction Mixture (DCM or EtOAc) Wash1 Wash 1: 1M HCl (Cold) Removes unreacted Amine Start->Wash1 Sep1 Phase Separation Wash1->Sep1 Org1 Organic Phase (Product + Neutral Impurities) Sep1->Org1 Keep Aq1 Aqueous Phase (Protonated Amine SM) Sep1->Aq1 Discard Wash2 Wash 2: Sat. NaHCO3 Removes Acid Byproducts Org1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry Column Flash Chromatography (Hex/EtOAc, Neutral Silica) Dry->Column

Figure 2: Liquid-Liquid Extraction strategy to remove amine starting material prior to chromatography.

Critical Checkpoint: After the HCl wash, check the TLC of the organic layer. The baseline spot (amine) should be completely gone. If it remains, repeat the wash.

Module 3: Analytical Troubleshooting (NMR/HPLC)

Symptom: "My NMR shows split peaks. Is it a mixture of diastereomers or an impurity?"

Diagnosis: You are likely observing Rotamers . The amide bond (


) has partial double-bond character, restricting rotation. Because 4-benzylpiperidine is not symmetric, the 2-bromobutanoyl group "sees" two different environments (Syn/Anti) relative to the benzyl group.
  • Observation: In

    
     NMR (CDCl
    
    
    
    , 25°C), the
    
    
    -proton (-CH(Br)-) often appears as two distinct multiplets or a very broad hump. The benzyl -CH
    
    
    - may also split.
  • Verification Test: Run the NMR at elevated temperature (e.g., 50°C or 60°C in DMSO-

    
    ).
    
    • Result: If the peaks coalesce (merge) into sharp singlets/multiplets, they are rotamers of the pure compound.

    • Result: If the peaks remain distinct, you have a diastereomeric mixture (if the benzyl group created a second chiral center, though unlikely here) or a regioisomer impurity .

Note on Chirality: The 2-bromobutanoyl group contains a chiral center. Unless you used enantiopure starting material and controlled the reaction conditions strictly, your product is a racemate . Standard silica will not separate enantiomers; you would need Chiral HPLC (e.g., Chiralpak AD-H) to see two peaks.

Module 4: Storage & Handling

  • Light Sensitivity: The

    
     bond is photolabile. Store the purified oil/solid in amber vials wrapped in foil.
    
  • Temperature: Store at -20°C. At room temperature, slow elimination to the alkene will occur over weeks.

  • Solvent: Avoid storing in nucleophilic solvents (Methanol/Ethanol) for extended periods, as solvolysis (displacement of Br by OMe/OEt) can occur.

References

  • Amide Rotamerism: Wiskur, S. L., et al. "Rotational Barriers of N,N-Diethylbenzamides." Journal of Organic Chemistry, vol. 69, no. 15, 2004. Link

  • Elimin

    
    -Haloamides:  Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Section on E2 Elimination). Link
    
  • Purification of Piperidine Derivatives: "Removal of excess secondary amines." Common Organic Chemistry Troubleshooting, University of Rochester. Link

  • Silica Gel Acidity: "Effects of Silica Gel Acidity on Purification." Journal of Chromatography A, vol. 1218, 2011. Link

For further assistance, please attach your raw NMR FID files to the support ticket.

enhancing the specificity of 4-Benzyl-1-(2-bromobutanoyl)piperidine for its target

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing the Specificity of Covalent Inhibitors

Welcome, Researchers. This guide is designed to provide advanced troubleshooting and strategic advice for scientists and drug development professionals working with covalent inhibitors, using 4-Benzyl-1-(2-bromobutanoyl)piperidine as a representative case study. As this specific molecule is a novel investigational agent, this center focuses on the fundamental principles and methodologies required to characterize its behavior and optimize its performance for a putative biological target.

Our approach is grounded in the core principles of medicinal chemistry and chemical biology. We understand that achieving high target specificity with a reactive covalent agent is a significant challenge, often plagued by off-target modifications. This guide provides practical, step-by-step solutions to common experimental hurdles.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My initial screens show that 4-Benzyl-1-(2-bromobutanoyl)piperidine inhibits my target protein's activity. How can I definitively confirm that it is forming a covalent bond?

Answer:

This is a critical first step. Observing inhibition is not sufficient to confirm a covalent mechanism. The activity could stem from non-covalent binding or even non-specific effects like compound aggregation. To establish covalent modification, you must demonstrate that the inhibitor forms a stable, lasting bond with the target protein, typically characterized by mass spectrometry.

The proposed mechanism involves the nucleophilic attack by an amino acid residue (most commonly cysteine) on the electrophilic carbon of the 2-bromobutanoyl "warhead".[1][2]

Experimental Workflow: Verifying Covalent Adduct Formation

Below is a standard workflow to confirm covalent labeling of your target protein (e.g., Target-Cys) by the inhibitor.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_results Data Interpretation P Incubate Target Protein with Inhibitor Intact Intact Protein MS Analysis (e.g., LC-ESI-MS) P->Intact Digest Proteolytic Digestion (e.g., Trypsin) P->Digest C Control: Incubate Target Protein with Vehicle (e.g., DMSO) C->Intact MassShift Observe Mass Shift Equal to Inhibitor Mass Intact->MassShift Peptide Peptide Mapping MS/MS (e.g., LC-MS/MS) Digest->Peptide SiteID Identify Modified Peptide and Pinpoint Covalent Site Peptide->SiteID

Caption: Workflow for Covalent Adduct Verification.

Protocol 1: Intact Protein Mass Spectrometry

  • Incubation: Incubate your purified target protein (typically 1-5 µM) with a 5- to 10-fold molar excess of 4-Benzyl-1-(2-bromobutanoyl)piperidine for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 25°C). Prepare a parallel control sample with the vehicle (e.g., DMSO).

  • Quenching (Optional): If needed, quench the reaction with a reducing agent like DTT or β-mercaptoethanol to consume unreacted inhibitor.

  • Desalting: Quickly desalt the protein samples using a C4 ZipTip or equivalent to remove excess inhibitor and non-volatile salts.

  • Analysis: Analyze the samples via liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS).

  • Interpretation: Compare the deconvoluted mass spectra of the treated and control samples. A successful covalent modification will result in a mass increase in the treated sample corresponding to the molecular weight of the bound inhibitor fragment (C16H22NO = 244.35 Da, after loss of HBr).

Protocol 2: Peptide Mapping for Site Identification

  • Incubation & Denaturation: Following incubation (Protocol 1, Step 1), denature the protein samples by heating and adding a chaotropic agent like urea.

  • Reduction & Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteines in the control sample with iodoacetamide (IAM). This step is crucial to differentiate the inhibitor-modified cysteine from native free cysteines.

  • Digestion: Perform an in-solution proteolytic digestion (e.g., with trypsin) overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis: Use proteomics software to search the MS/MS data against the protein's sequence. Look for a peptide with a mass modification of +244.35 Da on a specific residue (e.g., cysteine). The MS/MS fragmentation pattern of that peptide will confirm the precise site of modification.

FAQ 2: I've confirmed covalent binding, but my inhibitor shows significant off-target activity in cells. How can I improve its specificity?

Answer:

Low specificity is the principal challenge for covalent inhibitors. It arises when the electrophilic warhead reacts with unintended nucleophilic residues on other proteins. Specificity is a function of two factors: the intrinsic reactivity of the warhead and the non-covalent binding affinity of the scaffold for the target.

Strategy 1: Modulate the Reactivity of the Electrophile

The 2-bromobutanoyl group is a relatively reactive electrophile. If your target protein has a particularly reactive cysteine or if the inhibitor achieves a high local concentration, this may be acceptable. However, for most targets, reducing the warhead's intrinsic reactivity can significantly decrease off-target labeling.

Warhead Modification Strategy Rationale Potential Outcome
Replace Bromine with Chlorine Chlorine is a poorer leaving group than bromine, making the α-chloroamide less reactive than the α-bromoamide.Reduced rate of both on-target and off-target modification. May improve specificity if the inhibitor's residence time in the target binding pocket is long enough to allow the slower reaction to occur.
Switch to a Michael Acceptor Replace the bromobutanoyl group with an acrylamide or vinyl sulfone.[2] These are generally less reactive and react via a different mechanism (conjugate addition).Can dramatically improve specificity, as the reaction rate is more dependent on the precise positioning and activation of the cysteine nucleophile by the target protein.

Strategy 2: Enhance Non-Covalent Binding Affinity (Ki)

The 4-benzylpiperidine scaffold is the "recognition" element responsible for initial, reversible binding to the target.[2] By optimizing this scaffold to increase non-covalent affinity (i.e., lower the Ki), you ensure the inhibitor spends more time in the target's binding pocket, increasing the likelihood of the desired covalent reaction over random off-target reactions.

cluster_sar Structure-Activity Relationship (SAR) Cycle cluster_assays Screening Cascade start Start with 4-Benzylpiperidine Scaffold mod_benzyl Modify Benzyl Ring (e.g., add F, Cl, OMe) start->mod_benzyl mod_piperidine Explore Piperidine Substitutions start->mod_piperidine mod_linker Alter Linker (if applicable) start->mod_linker assay_ki Measure Ki (Non-covalent affinity) mod_benzyl->assay_ki mod_piperidine->assay_ki mod_linker->assay_ki assay_kinact Measure kinact/Ki (Covalent efficiency) assay_ki->assay_kinact assay_offtarget Assess Off-Target Activity (e.g., Proteome-wide) assay_kinact->assay_offtarget decision Improved Specificity? assay_offtarget->decision decision->mod_benzyl No decision->mod_piperidine No decision->mod_linker No end_node Optimized Inhibitor decision->end_node Yes

Caption: SAR Decision Tree for Specificity Enhancement.

Protocol 3: Competitive Probe-Based Proteomics for Off-Target Profiling

  • Cell Lysate Preparation: Prepare lysates from cells or tissues relevant to your research.

  • Inhibitor Treatment: Treat aliquots of the lysate with varying concentrations of your inhibitor (and a vehicle control).

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum, cysteine-reactive probe with a reporter tag (e.g., an iodoacetamide-alkyne probe). This probe will label all accessible cysteines that were not blocked by your inhibitor.

  • Click Chemistry: Use click chemistry to attach a biotin tag to the alkyne-labeled proteins.

  • Enrichment & Digestion: Enrich the biotinylated proteins using streptavidin beads, and perform an on-bead tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify and quantify the proteins that were "protected" from probe labeling by your inhibitor. A decrease in a protein's signal indicates it is a potential off-target.

FAQ 3: The potency of my compound is low. How can I improve its covalent efficiency (k_inact/K_i)?

Answer:

The overall potency of a covalent inhibitor is best described by the second-order rate constant k_inact/K_i. This term reflects both the initial non-covalent binding affinity (K_i) and the maximum rate of covalent modification (k_inact). To improve potency, you can either decrease K_i (improve binding) or increase k_inact (accelerate the reaction).

Improving K_i (Binding Affinity):

As discussed in FAQ 2, this is often the most productive path as it also enhances specificity. The 4-benzylpiperidine scaffold is a known privileged structure in medicinal chemistry, frequently used in agents targeting neurological disorders and other conditions.[3][4][5] Structure-activity relationship (SAR) studies are key.

  • Systematic Modifications: Synthesize analogues with substitutions on the benzyl ring (e.g., para-fluoro, meta-methoxy) and explore different stereochemistries. The goal is to find substituents that make favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target's binding pocket.

  • Bioisosteric Replacements: Consider replacing the benzyl group with other aromatic systems or the piperidine ring with other saturated heterocycles to probe the spatial and electronic requirements of the binding site.[5]

Improving k_inact (Rate of Inactivation):

This should be approached with caution, as increasing intrinsic reactivity can harm specificity. However, subtle modifications can increase k_inact by improving the positioning of the warhead relative to the target nucleophile.

  • Linker Optimization: The butanoyl chain length and composition can be altered. A more rigid or conformationally constrained linker might better orient the electrophile for attack.

  • Stereochemistry: The 2-bromobutanoyl group has a chiral center. Synthesizing and testing the individual (R)- and (S)-enantiomers is critical, as one may position the warhead much more effectively for reaction than the other.

Protocol 4: Measuring k_inact and K_i

  • Assay Setup: Use a continuous enzyme activity assay that allows you to monitor the progress of the reaction over time (e.g., a fluorescent substrate assay).

  • Experimental Design: Pre-incubate the enzyme with various concentrations of the inhibitor for different lengths of time.

  • Measurement: Initiate the reaction by adding the substrate and measure the initial velocity.

  • Data Analysis: For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate constant (k_obs).

  • Calculation: Plot the k_obs values against the inhibitor concentrations. Fit this data to the following hyperbolic equation: k_obs = k_inact * [I] / (K_i + [I]) This will allow you to determine both the maximal rate of inactivation (k_inact) and the initial binding affinity (K_i).

References

  • Shukla, V., et al. (2022). Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Shukla, V., et al. (2023). Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality. ACS Central Science.
  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]

  • McAulay, K., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Novel Kinase Inhibitors. University of Cambridge. Available at: [Link]

  • PubChem. (n.d.). 4-Benzyl-1-(2-bromobutanoyl)piperidine. Retrieved from [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry. Available at: [Link]

  • Gfrerer, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Ieni, A., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]

  • Ishiwata, M., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Retrieved from [Link]

  • Reith, M. E. A., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 4-Benzyl-1-(2-bromobutanoyl)piperidine: NMR vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography—for the structural elucidation of 4-Benzyl-1-(2-bromobutanoyl)piperidine, a substituted piperidine derivative with potential applications in medicinal chemistry.

This document moves beyond a mere listing of procedures. It delves into the causality behind experimental choices, offering field-proven insights to ensure that the described protocols are self-validating. By understanding the strengths and limitations of each technique, researchers can make informed decisions to comprehensively characterize their molecules.

Introduction to 4-Benzyl-1-(2-bromobutanoyl)piperidine

The target molecule, 4-Benzyl-1-(2-bromobutanoyl)piperidine, is synthesized via a nucleophilic acyl substitution. This reaction involves the acylation of 4-benzylpiperidine with 2-bromobutanoyl chloride. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The presence of a stereocenter at the C2 position of the butanoyl group and the conformational flexibility of the piperidine ring necessitate powerful analytical methods for complete structural verification.

Synthesis of 4-Benzyl-1-(2-bromobutanoyl)piperidine

A robust synthesis is the prerequisite for any structural analysis. The following protocol outlines a standard procedure for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • Dissolution of Reactant : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzylpiperidine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base : Add triethylamine (1.2 equivalents) to the solution to act as an acid scavenger.

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride : Slowly add 2-bromobutanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up : Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield 4-Benzyl-1-(2-bromobutanoyl)piperidine.

dot graph TD { A[Start: 4-Benzylpiperidine in DCM] --> B{Add Triethylamine}; B --> C{Cool to 0°C}; C --> D{Add 2-Bromobutanoyl Chloride}; D --> E{React at Room Temperature}; E --> F{Aqueous Work-up}; F --> G[Purification]; G --> H[Final Product]; subgraph Legend direction LR Start_Node[Start] Process_Node{Process} Decision_Node[Decision] End_Node[End] end } caption: "Synthetic workflow for 4-Benzyl-1-(2-bromobutanoyl)piperidine."

Part 1: Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule in solution.[1] This makes it an invaluable tool for confirming the covalent structure and assessing the conformational dynamics of 4-Benzyl-1-(2-bromobutanoyl)piperidine.[2][3][4]

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • 1D NMR : Acquire ¹H and ¹³C NMR spectra.

  • 2D NMR : Perform a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy) : To identify proton-proton couplings.[5][6]

    • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct carbon-proton correlations.[5][6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range carbon-proton correlations (over 2-3 bonds).[5][6]

dot graph TD { A[Purified Compound] --> B{Dissolve in CDCl3}; B --> C[Acquire 1D Spectra: 1H, 13C]; C --> D{Acquire 2D Spectra}; subgraph 2D Experiments D --> E[COSY: H-H Correlations]; D --> F[HSQC: C-H Direct Correlations]; D --> G[HMBC: C-H Long-Range Correlations]; end G --> H[Structural Assignment]; } caption: "Workflow for NMR-based structural elucidation."

Predicted NMR Data and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR data for 4-Benzyl-1-(2-bromobutanoyl)piperidine. Due to the presence of rotamers around the amide bond, some signals may appear broadened or as multiple peaks.[7][8]

Atom Label Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key 2D Correlations
Aromatic-H 7.20-7.35 (m, 5H)126.0-129.0HMBC : to Benzyl-CH₂
Benzyl-CH₂ 2.55 (d, 2H)~40.0COSY : to Piperidine-4-H; HSQC : to Benzyl-CH₂; HMBC : to Aromatic-C, Piperidine-C4
Piperidine-2,6-H 3.0-4.5 (m, 4H)~42.0, ~47.0COSY : to Piperidine-3,5-H; HSQC : to Piperidine-C2,6; HMBC : to Carbonyl-C
Piperidine-3,5-H 1.2-1.9 (m, 4H)~30.0COSY : to Piperidine-2,6-H, Piperidine-4-H; HSQC : to Piperidine-C3,5
Piperidine-4-H 1.6-1.8 (m, 1H)~37.0COSY : to Benzyl-CH₂, Piperidine-3,5-H; HSQC : to Piperidine-C4
Carbonyl-C -~170.0HMBC : from Piperidine-2,6-H, Bromo-CH
Bromo-CH 4.5 (dd, 1H)~50.0COSY : to Butanoyl-CH₂; HSQC : to Bromo-CH; HMBC : to Carbonyl-C, Butanoyl-CH₃
Butanoyl-CH₂ 1.8-2.0 (m, 2H)~28.0COSY : to Bromo-CH, Butanoyl-CH₃; HSQC : to Butanoyl-CH₂
Butanoyl-CH₃ 1.0 (t, 3H)~11.0COSY : to Butanoyl-CH₂; HSQC : to Butanoyl-CH₃

Part 2: Structural Confirmation by X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry.[9]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. Common techniques include slow evaporation, vapor diffusion, and solvent layering.[10][11][12][13]

  • Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement : Process the diffraction data to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters.

  • Structure Validation : Validate the final structure using software such as PLATON to check for missed symmetry and other potential errors.[14]

dot graph TD { A[Purified Compound] --> B{Crystal Growth}; B --> C[Mount Crystal]; C --> D{X-ray Diffraction Data Collection}; D --> E{Structure Solution and Refinement}; E --> F{Structure Validation}; F --> G[Final 3D Structure]; } caption: "Workflow for X-ray crystallography."

Expected Crystallographic Data

A successful crystallographic analysis would yield a Crystallographic Information File (CIF) containing the following key parameters:

Parameter Expected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths & Angles Precise measurements with low standard uncertainties
Absolute Configuration Determined from the Flack parameter if the crystal is non-centrosymmetric[15]
R-factor Typically < 5% for a well-refined structure

Comparison of NMR and X-ray Crystallography for Structural Confirmation

Feature NMR Spectroscopy X-ray Crystallography
Sample State SolutionSolid (single crystal)
Information Obtained Connectivity, stereochemistry, conformational dynamics in solution[16]Precise 3D structure, bond lengths/angles, absolute configuration in the solid state[9]
Strengths Provides information on molecular dynamics; non-destructive.[17][18]Unambiguous determination of absolute stereochemistry and solid-state conformation.[19]
Limitations May not provide precise bond lengths/angles; can be complex for molecules with multiple conformers.Requires high-quality single crystals, which can be challenging to grow; structure may not represent the solution-state conformation.[20]
Validation Consistency across 1D and 2D spectra.R-factor, goodness-of-fit, residual electron density.[21][22][23]

Conclusion

Both NMR spectroscopy and X-ray crystallography are powerful and complementary techniques for the structural confirmation of 4-Benzyl-1-(2-bromobutanoyl)piperidine. NMR provides essential information about the molecule's structure and behavior in solution, which is often more relevant to its biological activity. X-ray crystallography, on the other hand, offers an unparalleled level of detail about the static, solid-state structure, definitively establishing stereochemistry and molecular geometry. For a comprehensive and irrefutable structural characterization, particularly in the context of drug development and regulatory submission, data from both techniques are highly recommended.

References

  • Davis, I. W., & Wipf, P. (2010). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Future Medicinal Chemistry, 2(7), 1149–1163. [Link]

  • Crystal Pharmatech. (n.d.). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, Biological Crystallography, 65(2), 148–155. [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Guide to Growing a Single Crystal. MIT OpenCourseWare. Retrieved from [Link]

  • Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Topics in Current Chemistry, 213, 1-33. [Link]

  • CCDC. (2023). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • Unknown. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Retrieved from [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Mathee, K., et al. (2015). Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science. PLOS ONE, 10(12), e0145228. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 11), 1641–1649. [Link]

  • CCDC. (2023). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Retrieved from [Link]

  • Kumar, A., & Kumar, P. (2012). In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination. SSRN Electronic Journal. [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032. [Link]

  • Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(34), 19541–19551. [Link]

  • Le, H. H., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 58(33), 11399–11403. [Link]

  • Philipps-Universität Marburg. (n.d.). Crystal Growth. Retrieved from [Link]

  • Ge, D. H., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. ChemCatChem, 5(8), 2183-2186. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Ferreira, M. J., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1184, 416-424. [Link]

  • Slideshare. (2019). 2D NMR Spectroscopy. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Su-Kal-Vigyan. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • SpectraBase. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Martinez, A., et al. (2000). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Magnetic Resonance in Chemistry, 38(10), 849-852. [Link]

  • Szymański, S., et al. (2012). Structure elucidation and complete assignment of H and C NMR data of Piperine. Natural Product Communications, 7(2), 153-156. [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Jasperse, C. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

  • Chemik V. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

  • Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Katritzky, A. R., et al. (2005). Synthesis of Bis(N-acylamidines) from Amidines and N-Acylbenzotriazoles. European Journal of Organic Chemistry, 2005(18), 3849-3856. [Link]

  • Betz, M., & Witschel, M. (2021). NMR free ligand conformations and atomic resolution dynamics. Drug Discovery Today: Technologies, 38, 1-10. [Link]

  • Navarrete-Vazquez, G., et al. (2001). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 6(10), 833-841. [Link]

  • Gore, R. P., et al. (2011). A review on various methods of N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]

  • D'Andrea, L. D., & Liguori, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 21(6), 570-581. [Link]

  • Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • LibreTexts. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts. Retrieved from [Link]

Sources

Cellular Target Engagement Assays for 4-Benzyl-1-(2-bromobutanoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cellular target engagement methodologies for 4-Benzyl-1-(2-bromobutanoyl)piperidine , a representative covalent fragment featuring an


-bromoamide warhead.[1]

This compound belongs to a class of electrophilic probes used in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) .[1] Its primary mechanism of action is the covalent modification of nucleophilic cysteine residues via


 alkylation. Validating its target engagement requires assays that can detect irreversible binding in a complex cellular environment.[1]

A Publish Comparison Guide for Covalent Fragment Validation

Executive Summary & Compound Analysis

4-Benzyl-1-(2-bromobutanoyl)piperidine is a covalent electrophile.[1] Unlike reversible inhibitors, its potency is time-dependent, governed by the efficiency of bond formation (


) rather than just equilibrium binding (

).[1]
  • Warhead: 2-Bromobutanoyl (

    
    -bromoamide).[1]
    
  • Reactivity: Targets nucleophilic cysteines (and potentially histidines/lysines at high pH) via nucleophilic substitution.[1]

  • Scaffold: 4-Benzylpiperidine (provides non-covalent affinity/selectivity).[1]

The Challenge: Traditional equilibrium assays (e.g., SPR, FRET) often fail to capture the kinetic stability of covalent modification. The gold standard for this compound class is Competitive Activity-Based Protein Profiling (ABPP) .[1]

Primary Assay: Competitive Gel-Based ABPP

Best For: Rapid, low-cost validation of target engagement and selectivity profiling.[1]

Principle

This assay relies on competition between the test compound (4-Benzyl-1-(2-bromobutanoyl)piperidine) and a broad-spectrum fluorescent probe (e.g., IA-Rhodamine or TAMRA-FP ) for the same cysteine binding sites.[1]

  • No Compound: The probe labels the target protein

    
     Strong fluorescent band on SDS-PAGE.[1]
    
  • With Compound: The compound covalently blocks the cysteine

    
     Probe cannot bind 
    
    
    
    Loss of fluorescent signal .[1]
Experimental Protocol
  • Cell Culture: Grow relevant cell line (e.g., HEK293T) to 80-90% confluence.[1]

  • Compound Treatment: Treat live cells with 4-Benzyl-1-(2-bromobutanoyl)piperidine (e.g., 1, 10, 50

    
    M) for 1–4 hours.[1] Include a DMSO control.[1]
    
  • Lysis: Wash cells with PBS and lyse in PBS + 0.1% Triton X-100 (avoid DTT/mercaptoethanol as they quench the probe).

  • Probe Labeling: Add IA-Rhodamine (1

    
    M final) to the lysate.[1] Incubate for 1 hour at room temperature in the dark.
    
  • Quenching: Add 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) to quench unreacted probe.
    
  • Readout: Run on SDS-PAGE and scan for fluorescence.[1]

  • Result: Identify bands that disappear in a dose-dependent manner.

Data Interpretation[1][2][3][4][5][6][7][8]
  • Specific Band Loss: Indicates selective target engagement.[1]

  • Global Signal Loss: Indicates the compound is a "pan-assay interference" alkylator (highly promiscuous).[1]

Advanced Assay: MS-Based Chemoproteomics (isoTOP-ABPP)

Best For: Unbiased identification of the specific protein target and the exact amino acid residue modified.[1]

Principle

Similar to the gel method but uses a biotinylated probe (e.g., IA-Alkyne ) and Mass Spectrometry.[1] "isoTOP-ABPP" (Isotopic Tandem Orthogonal Proteolysis-ABPP) allows for quantitative comparison between treated and untreated samples using isotopic tags.[1]

Workflow Logic
  • Competition: Live cells treated with Compound vs. DMSO.

  • Labeling: Lysates labeled with Iodoacetamide-Alkyne (IA-Alkyne).

  • Click Chemistry: Conjugate biotin-azide tags (heavy tag for DMSO, light tag for Compound).

  • Enrichment: Mix samples

    
     Streptavidin enrichment 
    
    
    
    On-bead digestion.
  • LC-MS/MS: Analyze peptides.

  • Ratio Calculation: A high Heavy:Light ratio indicates the compound successfully blocked the probe (Target Engagement).[1]

Label-Free Assay: Cellular Thermal Shift Assay (CETSA)

Best For: Validating binding when a specific target antibody is available, without needing chemical probes.[1]

Principle

Covalent modification significantly stabilizes protein structure.[1] When cells are heated, the ligand-bound protein remains soluble at higher temperatures compared to the unbound protein.[1][2]

Protocol
  • Treatment: Incubate cells with 4-Benzyl-1-(2-bromobutanoyl)piperidine (1 hour).[1]

  • Aliquot & Heat: Divide into PCR tubes. Heat at a gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool, lyse cells, and centrifuge to remove precipitated (denatured) proteins.

  • Detection: Analyze supernatant by Western Blot using an antibody against the suspected target.[1]

  • Result: An upward shift in the melting curve (

    
    ) confirms engagement.[1]
    

Comparative Analysis

FeatureGel-Based ABPPMS-Based ChemoproteomicsCETSA
Primary Output Visual confirmation of binding (MW band loss)Exact Protein ID & Residue SiteThermal stability shift (

)
Throughput Medium (10-20 samples/gel)Low (Complex prep)High (96/384-well capable)
Cost Low ($)High (

$)
Medium (

)
Requirement Cysteine reactivityMass Spec FacilitySpecific Antibody
Blind Spot Cannot ID protein without MSExpensive/Time-consumingRequires hypothesis (known target)

Visualization: Competitive ABPP Workflow

The following diagram illustrates the logic of the Competitive ABPP assay, the most direct method for validating this bromobutanoyl fragment.

ABPP_Workflow cluster_0 Assay Readout Compound Compound Treatment (4-Benzyl-1-(2-bromobutanoyl)piperidine) Target Target Protein (Cysteine Active Site) Compound->Target Covalent Binding Cell Live Cells Cell->Compound Incubate Complex Covalent Complex (Blocked Cysteine) Target->Complex Active Site Blocked Probe Broad Probe (IA-Rhodamine) Complex->Probe No Reaction (Site Occupied) Gel SDS-PAGE Fluorescence Scan Probe->Gel No Signal (Band Disappears)

Caption: Workflow for Competitive ABPP. The compound covalently blocks the target cysteine, preventing the fluorescent probe from binding, resulting in the disappearance of the specific protein band on the gel.[1]

References

  • Cravatt, B. F., et al. (2008).[1] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[1] Annual Review of Biochemistry.[1] Link[1]

  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems.[1] Nature.[1] Link[1]

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][3][2][4][5] Science.[1] Link[1]

  • Weerapana, E., et al. (2010).[1] Quantitative reactivity profiling predicts functional cysteines in proteomes.[1][6] Nature.[1] Link[1]

  • Resnick, E., et al. (2019).[1] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1] Journal of the American Chemical Society.[1] Link[1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Benzyl-1-(2-bromobutanoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026


-Haloamide Derivatives

Executive Summary & Hazard Profiling

4-Benzyl-1-(2-bromobutanoyl)piperidine is a specialized synthetic intermediate containing an


-bromoamide  motif.[1] Unlike standard organic waste, this compound possesses specific alkylating potential due to the electrophilic carbon-bromine bond adjacent to the carbonyl group.[1]

Do not treat this as generic organic waste. Improper disposal can lead to unintended alkylation reactions in waste drums or the formation of toxic hydrolysis byproducts (HBr).

Chemical Hazard Profile
FeatureHazard Implication
Functional Group

-Haloamide (R-CH(Br)-CONR2)
.[1] Acts as an electrophile; can alkylate DNA/proteins.[1]
Reactivity Susceptible to nucleophilic attack.[1] Hydrolysis releases Hydrogen Bromide (HBr) and the parent amine (4-benzylpiperidine).[1]
Physical State Typically a viscous oil or low-melting solid.[1]
Incompatibility Strong Bases (induces elimination to acrylamides), Nucleophiles (thiols, amines), Oxidizers .

Pre-Disposal Stabilization (Bench-Level)

Objective: Render the material stable for transport to the central waste facility.[1]

A. Segregation (Critical)

You must segregate this chemical into Halogenated Organic Waste .[1]

  • NEVER mix with: Oxidizing acids (Nitric, Perchloric), strong bases, or non-halogenated solvents (if your facility requires separation for cost/incineration reasons).[1]

  • Reasoning: Incineration of halogenated waste requires specific scrubbers to capture acid gases (HCl/HBr).[1] Mixing it with non-halogenated waste complicates the downstream combustion process.

B. Container Selection
  • Primary: Glass (amber preferred) or High-Density Polyethylene (HDPE).[1]

  • Closure: Teflon-lined screw cap. Do not use foil or parafilm alone.

  • Secondary Containment: Place the sealed primary container inside a larger polyethylene bag or tray to capture potential leaks from the viscous oil.

Step-by-Step Disposal Protocol

Follow this workflow to transfer custody from the bench to EHS/Waste Management.

Step 1: Waste Stream Identification

Determine if the material is pure or in solution.

  • If Pure (Solid/Oil): Dispose of via "Lab Pack" (solid waste drum).

  • If in Solution: Ensure the solvent is compatible with the Halogenated Waste stream (e.g., Dichloromethane, Chloroform).

Step 2: Labeling

The label must be explicit.[1] Do not use abbreviations or chemical structures alone.

  • Required Text: "4-Benzyl-1-(2-bromobutanoyl)piperidine"

  • Hazard Tags: [Toxic] [Irritant] [Halogenated][1]

  • Constituents: If in solution, list the solvent % and the solute %.

Step 3: Physical Transfer[1]
  • Don PPE: Nitrile gloves (double gloving recommended due to alkylating potential), lab coat, safety glasses.[1]

  • Transfer the material into the Halogenated Waste Carboy (for liquids) or Solid Waste Drum (for solids/vials).

  • Log the addition: Record the volume/mass on the waste tag immediately.

Emergency Procedures: Spills & Deactivation

Only attempt chemical deactivation if you are a trained chemist and the spill is minor (<10 mL/g).[1]

Spill Cleanup Workflow
  • Isolate: Evacuate the immediate area.

  • Absorb: Use a vermiculite or clay-based absorbent.[1] Do not use paper towels (combustible).

  • Neutralize (Advanced):

    • Treat the spill area with a dilute solution of aqueous sodium thiosulfate or cysteine .

    • Mechanism:[2][3] The thiol/thiosulfate acts as a soft nucleophile, displacing the bromine atom and destroying the alkylating potential (converting it to a thioether).

  • Collect: Scoop absorbed material into a wide-mouth jar labeled "Hazardous Waste: Debris contaminated with Halogenated Organics."

Regulatory Compliance (RCRA & DOT)

For US-based facilities, adhere to the following classifications during manifest preparation.

Regulatory BodyClassification CodeDescription
EPA (RCRA) Not Listed (P/U) It is not a specific P or U listed waste.[1]
EPA (Characteristic) D001 / D002 Only if in ignitable solvent or low pH.[1]
Waste Stream Halogenated Organic Default classification for non-listed organohalogens.[1]
DOT Shipping UN 2810 Toxic, liquids, organic, n.o.s.[1] (if transporting pure).[1]

Decision Logic: Waste Segregation

The following diagram illustrates the decision process for segregating this specific compound.

DisposalLogic Start Start: 4-Benzyl-1-(2-bromobutanoyl)piperidine StateCheck Is the material Solid/Oil or in Solution? Start->StateCheck Solution Solution (Dissolved) StateCheck->Solution Liquid Solid Pure Solid / Viscous Oil StateCheck->Solid Solid/Oil SolventCheck Is Solvent Halogenated? Solution->SolventCheck HaloStream Halogenated Waste Stream (Carboy) SolventCheck->HaloStream Yes (DCM, CHCl3) SolventCheck->HaloStream No (But solute is Halogenated) NonHaloStream Non-Halogenated Stream (Only if <2% Halogen content) LabPack Solid Waste / Lab Pack (Incineration) Solid->LabPack

Figure 1: Decision tree for segregating


-haloamide waste. Note that even if dissolved in a non-halogenated solvent, the presence of the bromine atom often necessitates the Halogenated Waste stream to prevent contamination of fuel-blending streams.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261).[4][5] [Link][1]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[1][Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.